molecular formula C24H21N3O4S2 B2403996 2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 850932-39-7

2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2403996
CAS No.: 850932-39-7
M. Wt: 479.57
InChI Key: LWKKMUXZNMNOLL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 2. The ethanone moiety at position 1 is further functionalized with a 1H-indole-3-sulfonyl group.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-31-17-10-8-16(9-11-17)21-13-20(22-7-4-12-32-22)26-27(21)24(28)15-33(29,30)23-14-25-19-6-3-2-5-18(19)23/h2-12,14,21,25H,13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKKMUXZNMNOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed C–H Sulfonation of Indole

Indole derivatives undergo regioselective sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding indole-3-sulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride intermediate, which is stabilized by electron-withdrawing groups on the indole nitrogen. For instance, 1H-indole-3-sulfonyl chloride is isolated in 78–85% yield after recrystallization from hexane.

Nucleophilic Displacement of Sulfonyl Chlorides

The sulfonyl chloride intermediate reacts with nucleophiles to form sulfonamides or sulfonate esters. In the target molecule, the sulfonyl group remains unsubstituted, suggesting the chloride is either retained or converted to a stable leaving group for subsequent coupling. Patent literature demonstrates that ethylamine derivatives can displace sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF), though this step may be deferred until later stages to avoid side reactions.

Construction of 5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole

The dihydro-pyrazole core is synthesized via [3+2] cycloaddition or hydrazine-mediated cyclocondensation.

Chalcone Synthesis as a Precursor

A chalcone derivative, bearing 4-methoxyphenyl and thiophen-2-yl groups, is prepared via Claisen-Schmidt condensation. 4-Methoxyacetophenone reacts with thiophene-2-carbaldehyde in ethanol under basic conditions (NaOH, 0°C → reflux), yielding (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one in 82% yield.

Hydrazine Cyclocondensation

The chalcone reacts with hydrazine hydrate (NH₂NH₂·H₂O) in acetic acid at reflux to form the pyrazoline ring. This step proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization. The reaction is highly diastereoselective, favoring the trans-configuration at C3 and C5 due to steric hindrance from the 4-methoxyphenyl group. The product, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, is isolated in 75–88% yield after column chromatography.

Coupling Strategies for Final Assembly

The integration of the indole-3-sulfonyl and pyrazoline moieties requires a ketone bridge, achieved through Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation of Indole

Indole-3-sulfonyl chloride is converted to its acetyl chloride derivative (2-(1H-indole-3-sulfonyl)acetyl chloride) using oxalyl chloride (COCl₂) in dichloromethane. This electrophilic species undergoes Friedel-Crafts acylation with the pyrazoline’s amine group under Lewis acid catalysis (AlCl₃, 0°C → RT). However, competing sulfonation at the indole nitrogen necessitates protecting group strategies, such as prior ethylation using iodoethane (C₂H₅I) and K₂CO₃ in DMF.

Rhodium-Catalyzed C–H Alkenylation

Alternative methods employ Rh(III) catalysts for direct C–H functionalization. The pyrazoline’s amine acts as a directing group, enabling regioselective alkenylation at the indole’s 2-position. Using [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE at 80°C, the sulfonyl-indole derivative couples with the pyrazoline via a six-membered rhodacycle intermediate, achieving 70–85% yield. This method bypasses prefunctionalization steps and enhances atom economy.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Microwave irradiation (100–120°C, 300 W) accelerates the cyclocondensation step, reducing reaction time from 12 h to 45 min while maintaining yields >80%. Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl intermediates but risk decomposition above 100°C; thus, toluene or 1,2-DCE is preferred for coupling reactions.

Stereochemical Control

The trans-configuration of the pyrazoline ring is confirmed via NOE NMR spectroscopy. Bulky substituents at C5 (4-methoxyphenyl) enforce a chair-like transition state during cyclization, minimizing cis-diastereomer formation.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different indole derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophiles or electrophiles employed .

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily linked to its structural components, which include an indole moiety and a pyrazole ring. These features contribute to its interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of indole derivatives, including those similar to the compound . For instance, compounds containing indole structures have shown effectiveness against antibiotic-resistant bacteria, particularly the ESKAPE pathogens. This class of bacteria poses significant challenges in clinical settings due to their resistance mechanisms .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates that substituted indoles can act as allosteric inhibitors for certain enzymes. For example, studies on related compounds have demonstrated varying inhibitory potencies against linoleate–oxygenase activity, which is crucial for inflammatory processes . The specific interactions and binding affinities of this compound with target enzymes warrant further investigation.

Synthetic Applications

The synthesis of complex organic molecules like 2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one often involves multi-step processes that can yield valuable intermediates for further chemical transformations.

Multi-step Synthesis

The synthesis typically involves the reaction of various precursors under controlled conditions. For instance, the formation of the pyrazole ring can be achieved through cyclization reactions involving appropriate hydrazones or hydrazines with carbonyl compounds . The incorporation of functional groups such as sulfonyl and methoxy enhances the reactivity and versatility of the resulting compounds.

Case Studies

Several case studies provide insights into the practical applications and effectiveness of indole-based compounds in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of indole derivatives, researchers synthesized several compounds similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the indole structure can enhance antibacterial properties .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of related indole compounds. The results demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The indole and thiophene moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the methoxyphenyl and dihydropyrazole groups contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name Substituents at Pyrazoline Core Additional Functional Groups Molecular Weight (g/mol) Key References
Target Compound 5-(4-Methoxyphenyl), 3-(thiophen-2-yl) 1H-Indole-3-sulfonyl-ethanone ~481.54 (calculated)
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one 5-(4-Hydroxyphenyl), 3-(thiophen-2-yl) Piperidinyl-ethanone 423.49 (C21H23N3O3S)
2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 5-(4-Fluorophenyl), 3-(thiophen-2-yl) Phenol ~432.47 (C23H18FN3OS)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-ylmethanone 5-(1H-Indol-3-yl), 3-phenyl Pyridin-3-ylmethanone ~382.43 (C22H18N4O)

Key Observations :

  • The indole-3-sulfonyl group distinguishes the target from analogs with piperidinyl or simple phenyl substituents, possibly modulating receptor-binding affinity .
  • Thiophene substitution at position 3 is conserved across analogs, suggesting a critical role in maintaining planar geometry for intermolecular interactions .

Comparison with Target Compound :

  • The pyrazoline core likely forms via cyclization of a hydrazine derivative with a chalcone precursor, a method common to .

Physicochemical Properties

  • Stability : Thiophene and indole moieties may confer photostability, though sulfonyl groups can hydrolyze under strongly acidic/basic conditions .

Biological Activity

The compound 2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound features several notable structural components:

  • Indole moiety : Known for its diverse biological properties.
  • Sulfonamide group : Often associated with antibacterial activity.
  • Pyrazole and thiophene rings : These heterocycles are recognized for their roles in pharmacology, particularly in anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of pyrazole derivatives, including the one , were evaluated for their effectiveness against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity against multi-drug resistant (MDR) pathogens:

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
100.30Escherichia coli
130.40Pseudomonas aeruginosa

The compound's ability to inhibit biofilm formation was also noted, which is crucial in preventing chronic infections associated with these bacteria .

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds with similar structures have shown promising anti-inflammatory effects. For example, substituted pyrazoles have been reported to exert anti-inflammatory activity superior to standard treatments like diclofenac sodium. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of a series of pyrazole derivatives, including the compound under review. The research highlighted the following findings:

  • Synthesis : The compound was synthesized through a multi-step process involving indole and thiophene derivatives, showcasing good yields and purity.
  • Biological Evaluation : In vitro tests demonstrated that the synthesized compounds exhibited significant antibacterial and antifungal activities.
  • Mechanistic Insights : Docking studies indicated that these compounds could effectively bind to bacterial DNA gyrase and dihydrofolate reductase (DHFR), suggesting dual-target inhibition which is advantageous against MDR pathogens .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of a substituted chalcone (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) with hydrazine derivatives to form the pyrazole ring. Key steps include:
  • Cyclization : Under acidic or basic conditions (e.g., ethanol with catalytic HCl) to form the 4,5-dihydropyrazole core .
  • Sulfonylation : Reaction of the indole moiety with sulfonyl chlorides in anhydrous dichloromethane (DCM) under nitrogen to prevent oxidation .
  • Optimization : Temperature control (40–60°C for cyclization), solvent polarity adjustments (e.g., switching from ethanol to DMF for sulfonylation), and inert atmosphere use can improve yields to >70% .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion peak identification .
  • Crystallography :
  • Single-crystal X-ray diffraction using SHELXL for refinement (e.g., bond length validation: C–S bond in sulfonyl group ≈1.76 Å) .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate electronic properties and reactivity patterns?

  • Methodological Answer :
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl group as electron-deficient) .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., HOMO localized on indole, LUMO on pyrazole) .
  • Topological Analysis : AIM (Atoms in Molecules) for bond critical points (e.g., S=O bond order ≈1.8) .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Assay Validation :
  • Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement .
  • Control for assay interference (e.g., compound autofluorescence in fluorometric assays) .
  • Structural Validation : Recheck purity (HPLC) and stereochemistry (circular dichroism if chiral centers exist) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the indole-sulfonyl moiety?

  • Methodological Answer :
  • Directing Groups : Utilize the sulfonyl group’s electron-withdrawing effect to direct electrophiles to the indole C-5 position .
  • Reagent Selection : N-bromosuccinimide (NBS) in DCM at 0°C for bromination at C-5 (yield: 65–80%) .
  • Computational Guidance : DFT calculations to predict transition states for competing pathways .

Structural and Mechanistic Questions

Q. What intermolecular interactions dominate crystal packing, and how do they influence solubility?

  • Methodological Answer :
  • Crystal Packing Analysis :
  • π-π stacking between thiophene and indole rings (distance ≈3.5 Å) .
  • Hydrogen bonding between sulfonyl oxygen and methoxy protons (O···H distance ≈2.2 Å) .
  • Solubility Implications : Polar sulfonyl groups enhance aqueous solubility, while hydrophobic aromatic rings favor organic solvents (e.g., logP ≈2.8 predicted via ChemAxon) .

Q. How does the methoxy group at the 4-phenyl position modulate biological activity compared to analogs with ethoxy or hydroxyl groups?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Methoxy enhances metabolic stability vs. hydroxyl (reduced phase II glucuronidation) .
  • Ethoxy increases lipophilicity (clogP +0.5), improving membrane permeability but reducing aqueous solubility .
  • Experimental Design : Synthesize analogs via Williamson ether synthesis and compare IC50_{50} in target assays .

Data Analysis and Interpretation

Q. How can researchers validate docking poses predicted for this compound with its putative protein targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess pose stability (RMSD <2.0 Å) .
  • Mutagenesis Studies : Compare binding affinity changes (e.g., ΔΔG) for key residues (e.g., Lys123 in kinase targets) .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability in cellular assays?

  • Methodological Answer :
  • Four-Parameter Logistic (4PL) Model : Fit data using GraphPad Prism to calculate EC50_{50} and Hill slopes .
  • Outlier Detection : Grubbs’ test (α=0.05) to exclude anomalous replicates .

Synthetic Chemistry Challenges

Q. What purification techniques are most effective for isolating this compound from by-products with similar polarity?

  • Methodological Answer :
  • Flash Chromatography : Use gradient elution (hexane:EtOAc 7:3 → 1:1) to separate sulfonylated product from unreacted indole .
  • Recrystallization : Ethanol/water (3:1) for high-purity crystals (mp 148–150°C) .

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